molecular formula C11H8 B8507191 Benzobicyclo[2.2.1]heptadiene CAS No. 236-73-7

Benzobicyclo[2.2.1]heptadiene

Cat. No. B8507191
Key on ui cas rn: 236-73-7
M. Wt: 140.18 g/mol
InChI Key: BWDQQALBJCTLRJ-UHFFFAOYSA-N
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Patent
US05089506

Procedure details

1-Bromo-2-iodobenzene (1 ml) was combined with cyclopentadiene (1.5 ml) and added dropwise to a mixture of magnesium (0.25 g) and tetrahydrofuran (25 ml) which had been heated to reflux. After the addition, heating was continued for 1 hour. The mixture was cooled to room temperature, treated with water (50 ml), and extracted with ether (3×30 ml). The combined organic layers were dried over magnesium sulfate and the solvents removed on a rotary evaporator. The residue was distilled on a Kugelrohr apparatus (40° C. at 0.1 mm Hg) to provide the product as a yellow oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.[CH:9]1[CH2:13][CH:12]=[CH:11][CH:10]=1.[Mg].O1CCCC1>O>[C:10]12[CH2:9][C:13](=[CH:12][CH:11]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)I
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
had been heated to reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled on a Kugelrohr apparatus (40° C. at 0.1 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=12C3=C(C(=CC1)C2)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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